molecular formula C12H14N2O4 B6194575 4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid CAS No. 1784508-79-7

4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid

Cat. No.: B6194575
CAS No.: 1784508-79-7
M. Wt: 250.3
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Description

4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropylcarbamoyl group attached to an amino group, which is further connected to a methoxybenzoic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with cyclopropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methoxybenzoic acid+cyclopropyl isocyanate4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid\text{2-methoxybenzoic acid} + \text{cyclopropyl isocyanate} \rightarrow \text{this compound} 2-methoxybenzoic acid+cyclopropyl isocyanate→4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Lenvatinib: A compound with a similar structure that acts as a multi-kinase inhibitor used in cancer treatment.

    4-[(cyclopropylcarbamoyl)amino]-1H-pyrazole: Another compound with a cyclopropylcarbamoyl group, studied for its biological activities.

Uniqueness

4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1784508-79-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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